molecular formula C5H3ClFNO2S B13621008 4-Chloropyridine-3-sulfonyl fluoride

4-Chloropyridine-3-sulfonyl fluoride

Cat. No.: B13621008
M. Wt: 195.60 g/mol
InChI Key: FXPUNMQPHQSMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and sulfonyl fluoride groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-3-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 4-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions .

Industrial Production Methods: Industrial production methods often involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloropyridine-3-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloropyridine-3-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property is exploited in various chemical reactions, where it modifies molecular targets by forming stable sulfonyl fluoride adducts .

Comparison with Similar Compounds

Uniqueness: 4-Chloropyridine-3-sulfonyl fluoride is unique due to its specific reactivity profile, particularly its ability to participate in nucleophilic substitution and coupling reactions. Its sulfonyl fluoride group provides distinct chemical properties compared to similar compounds with different substituents .

Properties

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3ClFNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H

InChI Key

FXPUNMQPHQSMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.